LogP Reduction Compared to Phenyl Analog
The cyclobutyl analog exhibits a measured LogP of 1.41, approximately 0.5–0.8 log units lower than the phenyl analog (estimated ACD/LogP 2.0–2.2 for the phenyl hydrochloride salt at pH 7.4) . This reduction in lipophilicity is consistent with the replacement of a planar phenyl ring with a smaller, partially saturated cyclobutyl group and is expected to translate into reduced non-specific protein binding (fu increase) and lower hERG affinity based on established lipophilic-ligand efficiency models [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.41 (measured, from vendor specification) |
| Comparator Or Baseline | Phenyl analog (CAS 1286264-52-5): estimated ACD/LogP 2.0–2.2 (no direct measurement available) |
| Quantified Difference | ΔLogP ≈ -0.6 to -0.8 (target more hydrophilic) |
| Conditions | Hydrochloride salt form; LogP from Leyan product datasheet (target); phenyl analog estimation from structural class data |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced phospholipidosis risk, favoring the cyclobutyl analog in early-stage ADMET profiling.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level evidence linking logP reduction to improved ADMET properties). View Source
